1-[4-(4-Bromophenyl)phenyl]ethanol
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Overview
Description
1-[4-(4-Bromophenyl)phenyl]ethanol is an organic compound with the molecular formula C8H9BrO. It is a white crystalline solid known for its significant role as a synthetic intermediate in various chemical processes. The compound is also referred to as 4-bromo-α-methylbenzyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(4-Bromophenyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromophenyl)phenyl]ethanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield 4-bromoethylbenzene using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 4-bromoacetophenone.
Reduction: 4-bromoethylbenzene.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-Bromophenyl)phenyl]ethanol has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[4-(4-Bromophenyl)phenyl]ethanol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by binding to receptors or other proteins .
Comparison with Similar Compounds
4-Bromophenethyl alcohol: Shares a similar bromophenyl structure but differs in the position of the hydroxyl group.
4-Bromoacetophenone: An oxidation product of 1-[4-(4-Bromophenyl)phenyl]ethanol.
4-Bromoethylbenzene: A reduction product of the compound.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a synthetic intermediate and its role in various scientific fields highlight its importance .
Properties
CAS No. |
92189-62-3 |
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Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3 |
InChI Key |
FPVSKKDZHMAXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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